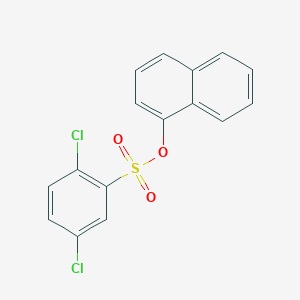

1-naphthyl 2,5-dichlorobenzenesulfonate

Description

Overview of Sulfonate Esters in Chemical Research

Sulfonate esters, such as tosylates, mesylates, and triflates, are widely recognized as excellent leaving groups in organic synthesis. periodicchemistry.com This is because the negative charge on the resulting sulfonate anion is highly stabilized through resonance across the three oxygen atoms, making it a very weak base. periodicchemistry.com The versatility of aryl sulfonate esters extends beyond their role as leaving groups; they are also employed as versatile synthetic intermediates. researchgate.net For instance, they can act as sulfonylation reagents in the preparation of other valuable sulfur-containing compounds like vinyl sulfones. researchgate.net The synthesis of sulfonate esters is typically achieved by reacting an alcohol or a phenol (B47542) with a sulfonyl chloride in the presence of a base. periodicchemistry.com More recent methods have also explored electro-oxidation and transition metal-catalyzed approaches for their synthesis. eurjchem.com

The reactivity of the C-O/S-O bonds in aryl sulfonate esters can be selectively cleaved, allowing for targeted synthesis of either sulfonamides or N-arylamines through nucleophilic aromatic substitution. eurjchem.com This diverse reactivity profile makes sulfonate esters valuable tools for chemists in the construction of complex molecules. researchgate.net

Significance of Naphthalene (B1677914) and Dichlorobenzene Moieties in Compound Design

The naphthalene scaffold, consisting of two fused benzene (B151609) rings, is a prominent feature in medicinal chemistry. researchgate.netnih.govekb.eg Its rigid and lipophilic nature allows it to interact with biological targets, and its derivatives have exhibited a broad spectrum of pharmacological activities. nih.govekb.eg Numerous FDA-approved drugs, including the anti-inflammatory naproxen (B1676952) and the antifungal terbinafine, contain the naphthalene core, highlighting its importance in drug discovery. nih.govekb.eg The biological activity of naphthalene derivatives is often attributed to their ability to be metabolized into reactive intermediates that can interact with cellular proteins. nih.gov

Dichlorobenzene isomers are important industrial chemicals primarily used as intermediates in the synthesis of agrochemicals, dyes, pigments, and pharmaceuticals. metoree.comnih.govcdc.gov For example, 1,2-dichlorobenzene (B45396) is a precursor for some herbicides and is also used as a solvent. cdc.govdrugbank.com The presence of chlorine atoms on the benzene ring influences the electronic properties and reactivity of the molecule, and their positions (ortho, meta, or para) can fine-tune these characteristics. metoree.com Specifically, the 2,5-dichloro substitution pattern provides a distinct electronic and steric environment that can influence the reactivity of the attached benzenesulfonate (B1194179) group.

Research Context for "1-naphthyl 2,5-dichlorobenzenesulfonate" and Related Analogues

The synthesis of such a compound would likely involve the reaction of 1-naphthol (B170400) with 2,5-dichlorobenzenesulfonyl chloride. 1-Naphthol is a well-known precursor for various insecticides and pharmaceuticals. wikipedia.org The resulting aryl sulfonate ester could then be utilized in cross-coupling reactions or as a starting material for the synthesis of more complex naphthalene-containing molecules. The dichlorinated benzene ring could serve to modulate the electronic properties of the sulfonate leaving group or act as a site for further chemical modification. The study of such analogues would contribute to the broader understanding of how these fundamental chemical scaffolds can be combined to create novel molecules with tailored properties.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

naphthalen-1-yl 2,5-dichlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2O3S/c17-12-8-9-14(18)16(10-12)22(19,20)21-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOIWNDOFDSLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 1-Naphthyl 2,5-Dichlorobenzenesulfonate

The primary and most direct route for the synthesis of this compound is the reaction between 2,5-dichlorobenzenesulfonyl chloride and 1-naphthol (B170400). This reaction is a classic example of sulfonylation, where the hydroxyl group of the naphthol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonate ester.

The fundamental reaction for synthesizing this compound is the esterification involving 2,5-dichlorobenzenesulfonyl chloride and 1-naphthol. In this process, the nucleophilic oxygen of the 1-naphthol attacks the electrophilic sulfur center of the 2,5-dichlorobenzenesulfonyl chloride. This reaction results in the formation of the desired sulfonate ester and hydrogen chloride as a byproduct. To drive the reaction to completion, a base is typically added to neutralize the hydrogen chloride, thus preventing the reverse reaction and the potential for acid-catalyzed side reactions. The general transformation is a cornerstone of sulfonate ester synthesis. organic-chemistry.org

To enhance the rate and efficiency of sulfonate ester formation, various catalytic systems can be employed. These catalysts function by activating either the sulfonyl chloride or the naphthol, or by facilitating the removal of the hydrogen chloride byproduct.

Transition metals have been explored for their catalytic activity in forming C-S and C-O bonds. Copper(I) iodide (CuI) has been utilized in the synthesis of sulfones through the sulfonylation of organozinc reagents with sulfonyl chlorides. rsc.org While not a direct analog, this demonstrates the potential of copper catalysts to facilitate reactions at the sulfonyl group. In the context of synthesizing this compound, a hypothetical CuI-mediated reaction would likely involve the formation of a copper-naphthoxide intermediate, which would then react with the 2,5-dichlorobenzenesulfonyl chloride. The role of the copper catalyst would be to enhance the nucleophilicity of the naphthoxide and facilitate the coupling reaction.

Base-mediated synthesis is the most common and straightforward method for preparing sulfonate esters from sulfonyl chlorides and alcohols or phenols. Organic bases, such as triethylamine (B128534), are widely used to scavenge the HCl produced during the reaction. The base reacts with HCl to form a salt (triethylammonium chloride), which often precipitates from the reaction mixture, driving the equilibrium towards the product. The general procedure involves dissolving 1-naphthol and triethylamine in a suitable aprotic solvent, followed by the addition of 2,5-dichlorobenzenesulfonyl chloride. The reaction is typically stirred at room temperature until completion.

A representative, though generalized, procedure for a triethylamine-mediated synthesis is as follows:

1-Naphthol and a slight excess of triethylamine are dissolved in an anhydrous aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) under an inert atmosphere.

The solution is cooled in an ice bath.

A solution of 2,5-dichlorobenzenesulfonyl chloride in the same solvent is added dropwise to the cooled mixture.

The reaction is allowed to warm to room temperature and stirred for several hours.

The resulting mixture is then filtered to remove the triethylammonium (B8662869) chloride precipitate, and the filtrate is washed with dilute acid, water, and brine before being dried and concentrated to yield the crude product.

Photochemical methods represent a modern approach to activating molecules in organic synthesis. While direct photochemical activation for the synthesis of this compound from its primary precursors is not widely documented, related photochemical reactions have been studied. For instance, photoinduced reactions involving aryl sulfonium (B1226848) salts have been used for arylation. nih.gov These processes typically involve the generation of highly reactive radical intermediates under UV irradiation. A hypothetical photochemical pathway for the synthesis of the target compound might involve the photo-induced generation of a sulfonyl radical from 2,5-dichlorobenzenesulfonyl chloride, which could then react with 1-naphthol. However, such methods are still in the exploratory stages for this class of compounds.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be systematically varied to achieve the best outcome. numberanalytics.com The presence of water, for instance, can be detrimental as it can hydrolyze the sulfonyl chloride and compete with the naphthol as a nucleophile, thus reducing the yield. researchgate.net Therefore, anhydrous conditions are generally preferred.

The choice of solvent, base, temperature, and reaction time all play significant roles. Aprotic solvents are typically used to avoid reaction with the sulfonyl chloride. The strength and stoichiometry of the base can affect the reaction rate and the formation of byproducts. Temperature control is also important to manage the exothermic nature of the reaction and to prevent thermal degradation of the reactants or products. High yields, often exceeding 90%, can be achieved under optimized conditions. google.com

Below is an interactive table illustrating how different parameters can be adjusted for optimization:

| Parameter | Variation | Rationale | Potential Outcome |

| Solvent | Dichloromethane | Aprotic, good solubility for reactants | High yield, easy workup |

| Tetrahydrofuran | Aprotic, can coordinate with cations | May alter reactivity | |

| Toluene | Non-polar, aprotic | May require higher temperature | |

| Base | Triethylamine | Common, effective HCl scavenger | Good yields, precipitate formation |

| Pyridine | Can also act as a nucleophilic catalyst | May accelerate the reaction | |

| Potassium Carbonate | Heterogeneous base | Slower reaction, easy removal | |

| Temperature | 0 °C to room temp. | Standard conditions | Controlled reaction, good yield |

| Elevated temp. | To increase reaction rate | Risk of side products/degradation | |

| Stoichiometry | Equimolar reactants | Theoretical requirement | May result in incomplete reaction |

| Slight excess of naphthol | Ensures complete consumption of sulfonyl chloride | May require purification to remove excess naphthol | |

| Slight excess of base | Ensures complete neutralization of HCl | Generally beneficial for yield |

Green Chemistry Considerations in Synthetic Routes

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of sulfonate esters like this compound, several green chemistry principles can be applied.

One key area of focus is the replacement of hazardous solvents. Research into related syntheses has explored the use of water as a solvent, which is a benign and abundant resource. rsc.org For instance, the synthesis of sulfonyl chlorides, a precursor to sulfonate esters, has been achieved in water using an oxone-KX system (where X is Cl or Br). nih.gov Another approach involves solvent-free reactions, such as "Grindstone Chemistry," where solid reactants are ground together, often with a catalytic amount of a substance, to induce a reaction. nih.gov This method is energy-efficient and reduces solvent waste. nih.gov

The use of catalysts is another important aspect of green synthesis. Catalytic amounts of acids or bases can be more effective and generate less waste than stoichiometric amounts. For example, the synthesis of related aminoalkyl naphthols has been achieved using a catalytic amount of tannic acid, a biodegradable and inexpensive Lewis acid. acs.org

Characterization Techniques for Structural Elucidation

Once synthesized, the precise chemical structure and purity of this compound must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR would provide crucial information.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum would show distinct signals for the aromatic protons on both the naphthalene (B1677914) and dichlorobenzene rings. The integration of these signals would correspond to the number of protons in each environment. The coupling patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity of the protons. For example, based on the structure of similar compounds, one would expect a series of multiplets in the aromatic region (typically between 7.0 and 8.5 ppm).

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, bonded to an electronegative atom). The dichlorinated benzene (B151609) ring and the naphthalene ring system would each present a characteristic set of peaks.

Interactive Data Table: Predicted NMR Data

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity |

| ¹H (Naphthyl) | 7.3 - 8.2 | m |

| ¹H (Dichlorophenyl) | 7.4 - 7.8 | m |

| ¹³C (Naphthyl) | 110 - 150 | - |

| ¹³C (Dichlorophenyl) | 125 - 140 | - |

| ¹³C (C-O) | ~148 | - |

| ¹³C (C-S) | ~138 | - |

Note: These are predicted values based on analogous structures and are for illustrative purposes.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For this compound (C₁₆H₁₀Cl₂O₃S), HRMS would be used to confirm its molecular formula. The high mass accuracy of HRMS, often in the sub-ppm range, allows for the unambiguous identification of the compound. rsc.org

Expected HRMS Data:

The expected exact mass for the molecular ion [M]⁺ of this compound can be calculated. The presence of two chlorine atoms would also result in a characteristic isotopic pattern (M, M+2, M+4) that would be readily observable in the mass spectrum.

Interactive Data Table: Predicted HRMS Data

| Ion | Calculated Exact Mass |

| [C₁₆H₁₀³⁵Cl₂O₃S]⁺ | 367.9676 |

| [C₁₆H₁₀³⁵Cl³⁷ClO₃S]⁺ | 369.9647 |

| [C₁₆H₁₀³⁷Cl₂O₃S]⁺ | 371.9617 |

Note: These are calculated values and serve as a reference for experimental determination.

Post-Synthetic Modifications and Derivatization Strategies

Aryl sulfonate esters are versatile intermediates that can undergo various chemical transformations, allowing for the synthesis of a wide range of derivatives.

One significant reaction of aryl sulfonates is the cleavage of the S-O bond. Recent research has shown that this bond can be cleaved under mild, light-induced conditions to generate sulfonyl radicals. nih.govrsc.org These radicals can then participate in further reactions, such as addition to vinylarenes to form valuable vinyl sulfones. nih.govrsc.org

Aryl sulfonates can also undergo nucleophilic substitution reactions. Depending on the reaction conditions and the nature of the nucleophile, cleavage can occur at either the S-O or C-O bond. For instance, reactions with benzylamines in acetonitrile (B52724) have been shown to proceed with competitive S-O and C-O bond scission. acs.org

Furthermore, the aromatic rings of this compound could potentially undergo further functionalization. For example, palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds on aromatic systems. While the sulfonate group itself can act as a leaving group in some cross-coupling reactions, conditions can also be chosen to selectively functionalize the C-Cl bonds or C-H bonds of the aromatic rings. Iron-catalyzed cross-coupling reactions have been developed for the alkylation of aryl chlorobenzenesulfonates, demonstrating the feasibility of modifying the chlorinated ring while preserving the sulfonate ester. mdpi.com

Derivatization strategies are also important for analytical purposes. For instance, aryl sulfate (B86663) esters can be derivatized to form alkyl aryl derivatives, which can be more amenable to analysis by techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov

Theoretical and Computational Investigations of 1 Naphthyl 2,5 Dichlorobenzenesulfonate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for medium to large-sized molecules. For 1-naphthyl 2,5-dichlorobenzenesulfonate, a DFT analysis would typically involve optimizing the molecular geometry to find its most stable three-dimensional structure.

From the optimized geometry, various electronic properties can be calculated. Key parameters derived from DFT that help in predicting reactivity include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for electrostatic interactions and chemical reactions. For this compound, one would expect electronegative regions around the oxygen and chlorine atoms and electropositive regions on the hydrogen atoms.

A hypothetical DFT study on this compound would likely use a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set. researchgate.netmdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound

| Property | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Red/Yellow near O, Cl atoms; Blue near H atoms | Predicts sites for nucleophilic and electrophilic attack. |

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can offer higher accuracy than DFT for certain properties, though at a greater computational expense.

The choice of a basis set is critical for both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). The selection depends on the desired accuracy and the computational resources available. For a molecule containing sulfur and chlorine like this compound, basis sets with polarization and diffuse functions (e.g., the '+' and 'p,d' in the notation) are generally necessary to accurately describe the electron distribution around these heavier atoms. researchgate.net

A comparative study might involve calculating the geometry and vibrational frequencies of this compound using different levels of theory and basis sets to assess the reliability of the computational models. nih.gov

Quantum chemical calculations can predict how a molecule responds to external electric or magnetic fields. These response properties include:

Polarizability: Describes the deformation of the electron cloud in an electric field.

Hyperpolarizability: Relates to the non-linear optical (NLO) properties of a molecule. Compounds with large hyperpolarizability values have potential applications in optoelectronics. The extended π-system of the naphthyl group in this compound might contribute to interesting NLO properties.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for structure elucidation and for validating the computed geometry by comparing with experimental data.

Molecular Modeling and Simulation Approaches

While quantum mechanics focuses on electronic structure, molecular modeling and simulation techniques are used to study the physical behavior of molecules, including their motion and interactions over time.

The three-dimensional shape (conformation) of a molecule is critical to its function and interactions. Conformational analysis of this compound would involve exploring the potential energy surface as a function of the rotation around its single bonds, particularly the C-O and S-O bonds. This analysis identifies the most stable (lowest energy) conformers and the energy barriers between them. Such studies can reveal the flexibility of the molecule and its preferred shapes in different environments. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior. nii.ac.jp By solving Newton's equations of motion for all atoms in the system, MD simulations can track the atomic positions and velocities over time. An MD simulation of this compound, either in a vacuum or in a solvent, could reveal:

The accessible conformations at a given temperature.

The dynamics of the naphthyl and dichlorobenzenesulfonate groups.

Interactions with solvent molecules.

Diffusion coefficients in various media. nii.ac.jp

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity or physical properties. dntb.gov.ua Computational methods are instrumental in developing quantitative structure-activity relationships (QSAR). nih.govmdpi.com

If this compound were part of a series of compounds being tested for a specific biological activity (e.g., enzyme inhibition), a QSAR study would proceed as follows:

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent or selective compounds. nih.gov The study would explore how modifications to the naphthyl ring, the positions of the chloro substituents, or the sulfonate linker affect the target activity.

Prediction of Molecular Interactions with Biological Targets (in silico)

The prediction of how a molecule like this compound might interact with biological targets is a cornerstone of computational chemistry and drug discovery. These in silico methods allow researchers to simulate and predict the binding affinity and mode of interaction between a small molecule and a protein target, thereby hypothesizing its potential biological activity.

Molecular docking is a primary technique used for this purpose. This computational method predicts the preferred orientation of a ligand when bound to a receptor. For this compound, this would involve creating a 3D model of the molecule and docking it into the binding sites of various known biological targets. The results of these simulations are typically scored based on the predicted binding energy, which indicates the strength of the interaction. A lower binding energy generally suggests a more stable and favorable interaction.

For instance, if researchers were to investigate the potential of this compound as an inhibitor of a specific enzyme, they would use docking software to place the molecule into the enzyme's active site. The software would then calculate the most likely binding poses and associated energies. These predictions can guide further experimental work by prioritizing compounds that are most likely to be active.

While specific docking studies for this compound are not readily found, research on structurally related benzenesulfonate (B1194179) and naphthalene (B1677914) derivatives often employs these techniques to predict interactions with targets like kinases, proteases, and other enzymes implicated in disease. researchgate.netmkjc.in

Table 1: Hypothetical Molecular Docking Results for this compound against Various Target Classes

| Target Protein Class | Representative PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Interaction Types |

| Protein Kinase | 1ATP | -8.5 | Hydrogen Bonding, Pi-Pi Stacking |

| Protease | 1PPC | -7.9 | Hydrophobic Interactions, Halogen Bonding |

| Nuclear Receptor | 1S97 | -9.2 | Van der Waals Forces, Pi-Sulfur Interactions |

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound. It serves to demonstrate the type of information generated from molecular docking studies.

Chemoinformatics and Data-Driven Insights

Chemoinformatics involves the use of computational methods to analyze chemical data, enabling the prediction of a compound's properties and potential biological activities based on its structure. For this compound, chemoinformatic tools could provide valuable insights without the need for initial laboratory experiments.

One key area of chemoinformatics is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. To build a QSAR model for a class of compounds including this compound, researchers would need a dataset of structurally similar molecules with known activities. Various molecular descriptors (e.g., molecular weight, logP, topological surface area) would be calculated for each compound and correlated with their biological effects.

Although a specific QSAR study featuring this compound is not available, the principles of QSAR are widely applied to sulfonamide and other aromatic sulfonate compounds. nih.gov These studies help in understanding which structural features are crucial for a desired biological effect.

Furthermore, chemoinformatics databases can be screened to identify known compounds that are structurally similar to this compound. This can provide clues about its potential biological targets and activities based on the known properties of its analogs. While the compound itself is listed in some chemical databases, detailed chemoinformatic analyses are not present in the public domain. researchgate.net

Table 2: Predicted Physicochemical Properties of this compound using Chemoinformatics Tools

| Property | Predicted Value | Method of Prediction |

| Molecular Weight | 355.22 g/mol | Calculation from chemical formula |

| LogP (Octanol-Water Partition Coefficient) | 5.2 | Consensus prediction from multiple algorithms |

| Topological Polar Surface Area (TPSA) | 65.6 Ų | Fragment-based contribution method |

| Number of Hydrogen Bond Donors | 0 | Rule-based counting |

| Number of Hydrogen Bond Acceptors | 3 | Rule-based counting |

Note: The data in this table represents typical predictions that can be generated using standard chemoinformatics software and may not reflect experimentally determined values.

Biological Activities and Mechanistic Insights in Non Human Systems

Enzyme Inhibition Studies

Comprehensive searches for studies on the enzymatic inhibition by 1-naphthyl 2,5-dichlorobenzenesulfonate did not yield specific results. Research on related chemical structures, however, indicates that the naphthyl group is a feature in some enzyme inhibitors.

Tyrosinase Inhibition and Related Mechanistic Investigations

Specific studies on the inhibition of the enzyme tyrosinase by this compound are absent from the available literature. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and is a target for agents developed for cosmetic and medicinal purposes to address hyperpigmentation. nih.govnih.gov The mechanism of tyrosinase involves copper ions in its active site and catalyzes both the hydroxylation of monophenols and the oxidation of diphenols. nih.govnih.govmdpi.com While numerous compounds, including those with naphthyl or benzothiazole (B30560) structures, have been investigated as tyrosinase inhibitors, data for this compound is not found. researchgate.netmdpi.com

Exploration of Other Enzyme Targets

No information was found detailing the exploration of this compound as an inhibitor of other specific enzyme targets.

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral)

While there is extensive research on the antimicrobial properties of various naphthyl derivatives, including naphthyl-polyamine conjugates, naphthoquinones, and naphthylthiazoles, there are no specific reports on the antimicrobial activity of this compound. nih.govumsha.ac.irnih.govresearchgate.netnih.govnih.gov These related compounds have shown activity against a range of bacteria and fungi. mdpi.commdpi.comumsha.ac.ir

Evaluation Against Specific Pathogens (e.g., Pseudomonas syringae pv. actinidiae)

No studies were found that evaluated the efficacy of this compound against the plant pathogen Pseudomonas syringae pv. actinidiae, the causative agent of kiwifruit bacterial canker. researchgate.netnih.gov Various other compounds and extracts, such as antimicrobial peptides and green tea extracts, have been tested against this pathogen. nih.govfrontiersin.orgmdpi.com

Mode of Action Analysis in Microbial Systems

In the absence of any demonstrated antimicrobial activity for this compound, no studies on its mode of action in microbial systems have been conducted or reported. Research into the mechanisms of related compounds, like certain naphthoquinone derivatives, suggests that they may act by disrupting the fungal cell membrane. nih.gov

Anticancer Activity in In Vitro Models and Non-Human In Vivo Systems

Scientific literature lacks specific studies on the anticancer properties of this compound. Research into related naphthalene-containing compounds has shown cytotoxic effects against various cancer cell lines, but these findings are not directly applicable to the subject compound. nih.govnih.gov For instance, certain naphthalene-substituted triazole spirodienones and naphthoquinone derivatives have demonstrated antineoplastic activity. nih.govnih.gov

Evaluation Against Cancer Cell Lines

There is no available data from in vitro studies evaluating the efficacy of this compound against cancer cell lines. While studies on other naphthalene (B1677914) derivatives have established IC50 values against cell lines like MDA-MB-231, HeLa, and A549, this information is specific to the tested molecules and cannot be extrapolated. nih.gov

Investigations in Animal Models (e.g., mice, rats)

No in vivo studies in animal models such as mice or rats have been published regarding the anticancer potential of this compound.

Molecular Mechanisms of Antineoplastic Action (excluding human relevance)

The molecular mechanisms by which this compound might exert antineoplastic action are unknown, as no specific research has been conducted. General mechanisms for other anticancer compounds with naphthalene moieties include inhibition of DNA topoisomerases and induction of apoptosis, but these cannot be attributed to the specific compound . nih.gov

Effects on Plant Physiology and Abiotic Stress Response

There is a lack of research on the effects of this compound on plant physiology and abiotic stress responses. While other naphthalene-based compounds like Naphthyl Acetic Acid (NAA) are known to influence plant growth and stress tolerance, their properties are distinct. nih.govfrontiersin.org

Modulation of Stress Indicators in Plants (e.g., maize)

No studies have documented the modulation of stress indicators such as chlorophyll (B73375) content, antioxidant enzyme activity, or osmolyte accumulation in plants like maize following treatment with this compound. In contrast, studies on NAA have shown it can mitigate drought effects in maize by influencing these physiological markers. nih.govresearchgate.net

Potential for Enhancing Plant Tolerance

The potential for this compound to enhance plant tolerance to abiotic stressors like drought, salinity, or extreme temperatures has not been investigated. nih.govfrontiersin.org Phytohormones and their synthetic analogues can play a role in improving plant resilience, but no such function has been identified for this specific compound. frontiersin.org

Biosynthetic Pathways and Metabolic Transformations

Direct studies on the biosynthetic pathways and metabolic transformations of this compound in non-human biological systems are not available in current scientific literature. However, based on the metabolism of its constituent moieties—1-naphthol (B170400) and chlorinated benzenesulfonates—a probable metabolic pathway can be postulated. This proposed pathway commences with the hydrolysis of the ester linkage, followed by the independent metabolism of the resulting 1-naphthol and 2,5-dichlorobenzenesulfonic acid.

The initial step in the biotransformation is likely the enzymatic or chemical hydrolysis of the sulfonate ester bond. This cleavage would release 1-naphthol and 2,5-dichlorobenzenesulfonic acid. The hydrolysis of sulfonate esters has been a subject of study, with evidence suggesting both concerted and stepwise mechanistic pathways, potentially catalyzed by promiscuous hydrolases in biological systems.

Metabolism of the 1-Naphthyl Moiety (as 1-Naphthol)

Following hydrolysis, the released 1-naphthol would enter established metabolic pathways. In mammals, such as mice, 1-naphthol is primarily detoxified through conjugation reactions. The major metabolites formed are 1-naphthyl-beta-D-glucuronide and 1-naphthyl sulfate (B86663). These conjugation reactions increase the water solubility of 1-naphthol, facilitating its excretion.

In microbial systems, the degradation of 1-naphthol can proceed through different enzymatic routes. For instance, in some bacteria, the metabolism of 1-naphthol is a constitutive process and may be initiated by a monooxygenase. This is distinct from the degradation of naphthalene, which is often induced and starts with the action of a naphthalene dioxygenase to form a cis-dihydrodiol.

The broader metabolism of naphthalene in mammals, a precursor to 1-naphthol, involves its oxidation by cytochrome P450 enzymes to form naphthalene-1,2-epoxide. This epoxide can then be converted to 1-naphthol. Further metabolism can lead to the formation of dihydroxynaphthalenes and naphthoquinones.

Table 1: Proposed Metabolic Fates of the 1-Naphthyl Moiety in Non-Human Systems

| Biological System | Key Metabolic Process | Resulting Compounds |

| Mammalian (e.g., Mouse) | Conjugation | 1-Naphthyl-beta-D-glucuronide, 1-Naphthyl sulfate |

| Microbial (e.g., Rhodococcus sp.) | Oxidation | Further oxidized intermediates |

| Mammalian (from Naphthalene) | Oxidation | Naphthalene-1,2-epoxide, Dihydroxynaphthalenes, Naphthoquinones |

Metabolism of the 2,5-Dichlorobenzenesulfonate Moiety

The metabolic fate of 2,5-dichlorobenzenesulfonic acid is less clear, as sulfonated aromatic compounds are generally known to be resistant to biodegradation. Their hydrophilic nature can impede transport across microbial cell membranes. However, some microorganisms have evolved pathways to utilize aromatic sulfonates as a source of sulfur. This process, known as desulfonation, involves the cleavage of the carbon-sulfur bond, releasing the sulfite (B76179) for assimilation and leaving the aromatic ring, which may then undergo further degradation.

The microbial degradation of dichlorinated aromatic compounds, such as dichlorobenzenes, typically involves dioxygenase enzymes that introduce two hydroxyl groups onto the aromatic ring, forming a dichlorocatechol. For example, the degradation of 1,3-dichlorobenzene (B1664543) can proceed via 3,5-dichlorocatechol, which then undergoes ring cleavage. A similar pathway could be envisioned for the 2,5-dichlorophenol (B122974) that would result from the desulfonation of 2,5-dichlorobenzenesulfonic acid.

Table 2: Postulated Metabolic Steps for the 2,5-Dichlorobenzenesulfonate Moiety in Microbial Systems

| Metabolic Step | Proposed Reaction | Intermediate/Product |

| 1. Desulfonation | Cleavage of the C-S bond | 2,5-Dichlorophenol and Sulfite |

| 2. Hydroxylation | Introduction of a hydroxyl group | Dichlorocatechol derivative |

| 3. Ring Cleavage | Dioxygenase-mediated fission of the aromatic ring | Aliphatic acid intermediates |

It is important to emphasize that the metabolic pathway for this compound presented here is hypothetical and constructed from studies on its individual components or structurally related compounds. Further research is necessary to elucidate the precise biotransformation of the parent compound in various non-human biological systems.

No Information Available on the Environmental Fate and Degradation of this compound

Despite a comprehensive search of scientific literature and environmental databases, no specific information was found regarding the environmental fate and degradation pathways of the chemical compound This compound .

The performed searches aimed to retrieve data on the following aspects of the compound:

Abiotic Degradation Processes: Including hydrolysis kinetics and products, photolytic degradation mechanisms and products, and its chemical transformation in environmental matrices such as soil and water.

Biodegradation Mechanisms and Microbial Transformations: Including its degradation under both aerobic and anaerobic conditions and the identification of any resulting environmental metabolites.

The search results yielded information on related but distinct compounds, such as naphthalene and its derivatives, as well as general principles of degradation for chlorinated and sulfonated aromatic compounds. However, no studies, reports, or data sets were identified that specifically address the environmental behavior of this compound.

Therefore, it is not possible to provide the requested article detailing the environmental fate and degradation of this specific compound. The absence of such information in the public domain suggests that the environmental properties of this compound may not have been a subject of extensive scientific investigation or that such research has not been published in accessible sources.

Environmental Fate and Degradation Pathways

Biodegradation Mechanisms and Microbial Transformations

Role of Microbial Communities in Compound Breakdown

The breakdown of xenobiotic compounds in the environment is significantly mediated by microbial communities. While specific studies on the microbial degradation of 1-naphthyl 2,5-dichlorobenzenesulfonate are not extensively documented, the role of microorganisms can be inferred from research on its constituent chemical groups: a naphthalene (B1677914) ring and a dichlorinated benzenesulfonate (B1194179) structure.

Microbial consortia, often found in contaminated soils and water, have demonstrated the capacity to degrade chlorinated aromatic hydrocarbons. nih.gov Bacteria capable of utilizing such compounds as a sole source of carbon and energy have been isolated from polluted environments. nih.gov The process of bioremediation typically involves the synergistic action of diverse microbial populations to achieve complete degradation. nih.gov

For the naphthalene component, numerous bacterial species, particularly within the genus Pseudomonas, are well-known for their ability to metabolize naphthalene as a sole carbon and energy source. acs.org The metabolic pathway is initiated by the enzyme naphthalene dioxygenase (NDO), which hydroxylates the aromatic ring to form a cis-naphthalene dihydrodiol. acs.org Subsequent enzymatic reactions lead to ring cleavage and funnel the intermediates into central metabolic pathways. acs.org

The degradation of the dichlorobenzenesulfonate moiety is also subject to microbial action. The initial step in the aerobic bacterial metabolism of many aromatic compounds is catalyzed by aromatic-ring-hydroxylating dioxygenases (ARHDOs), which incorporate molecular oxygen to yield dihydrodiol compounds. nih.gov In the context of sulfonated aromatics, some bacteria have been shown to catalyze desulfonation. For instance, Pseudomonas sp. strain S-313 can convert various naphthalenesulfonic and benzenesulfonic acids to their corresponding hydroxylated analogs (e.g., 1-naphthalenesulfonic acid to 1-naphthol), with the hydroxyl group being derived from molecular oxygen. cdc.gov

The degradation of dichlorobenzenes has been observed in various bacterial strains, including Acidovorax avenae and Rhodococcus pickettii. nih.gov The metabolic pathway for dichlorobenzene isomers often proceeds through the formation of dichlorocatechol, followed by ring cleavage to produce intermediates like dichloro-cis-muconic acid. nih.govwho.int It is plausible that microbial communities would employ a combination of these enzymatic strategies to break down this compound, involving initial dioxygenase attack on one of the aromatic rings, followed by desulfonation and further degradation of the chlorinated and naphthalenic structures. The presence of both naphthalene and dichlorobenzene structures suggests that a consortium of bacteria with complementary catabolic pathways might be necessary for effective mineralization. acs.org

Environmental Transport and Persistence Considerations

The environmental transport and persistence of this compound are governed by a combination of its physicochemical properties and interactions with environmental compartments such as soil, water, and air.

Sorption to Soil and Sediments

The sorption of this compound to soil and sediments is a critical process influencing its mobility and bioavailability. The extent of sorption is largely dependent on the characteristics of the sorbent, particularly the organic carbon content and the nature of the organic matter. nih.gov

The naphthalene moiety of the compound suggests a tendency for sorption to organic-rich materials. Studies on 1-naphthol (B170400) have shown that its sorption coefficients vary significantly depending on the diagenetic properties of the organic matter in soil and geologic samples. nih.gov The aromatic nature of the naphthalene ring facilitates interactions with the aromatic domains of soil organic matter. However, chemical data on organic matter content alone may not be sufficient to predict sorption behavior, as the physical arrangement of the organic matter also plays a crucial role. nih.gov

Table 1: Factors Influencing the Sorption of this compound

| Factor | Influence on Sorption | Rationale |

| Soil Organic Carbon Content | Higher content generally increases sorption. | The hydrophobic naphthalene and dichlorophenyl moieties of the compound preferentially partition into organic matter. |

| Nature of Organic Matter | Aromatic carbon content and physical organization are key. | Interactions are stronger with more aromatic and accessible organic matter domains. nih.gov |

| Clay Content and Type | May contribute to sorption, but generally less significant than organic matter. | Cation exchange mechanisms are not expected to be dominant for this anionic compound. |

| pH of the Soil/Sediment | Can influence the surface charge of sorbents and the compound's speciation. | As a salt of a strong acid, the sulfonate group will be ionized over a wide pH range. |

| Presence of Other Pollutants | Competitive sorption can occur. | Other hydrophobic compounds may compete for sorption sites on organic matter. |

Considerations for Environmental Mobility

The environmental mobility of this compound is determined by the interplay of its transport and persistence characteristics. Several factors, including its water solubility, sorption potential, and degradation rate, will dictate its movement through and residence time in various environmental compartments. epa.gov

The sulfonate group imparts a degree of water solubility to the molecule, which is a primary driver for its potential to migrate with water flow. epa.gov Highly soluble compounds tend to move with groundwater, posing a risk of contaminating aquifers and surface water bodies. epa.govmdpi.com However, this mobility is attenuated by sorption to soil and sediment organic matter, as discussed in section 5.3.1. The balance between its solubility and its tendency to sorb will be a key determinant of its transport in the subsurface.

Leaching from soil to groundwater is a potential concern. epa.gov A chemical that is water-soluble can leach through the soil profile. epa.gov The rate of leaching is influenced by factors such as rainfall, soil type, and the rate of biodegradation. epa.govmdpi.com If the compound is persistent and does not sorb strongly, it has a higher potential to reach groundwater.

Once in an aquatic system, its fate will be governed by advection (transport with the flow of water), dispersion, and further degradation. epa.gov The persistence of the compound is crucial; rapid biodegradation would mitigate its transport and potential for long-range mobility. As inferred in section 5.2.3, microbial degradation is possible, but the rate under various environmental conditions is unknown. The presence of chlorine atoms can sometimes increase the recalcitrance of aromatic compounds to biodegradation.

Emerging Applications and Interdisciplinary Research

Role as Chemical Tracers

The utility of a chemical tracer hinges on its ability to be detected at low concentrations, its stability under the conditions of the system being studied, and its unique chemical signature that distinguishes it from naturally occurring substances. While direct studies on 1-naphthyl 2,5-dichlorobenzenesulfonate as a tracer are not available, the known properties of related compounds, such as naphthalene (B1677914) sulfonates, provide a framework for its potential in this area.

Applications in Geothermal Reservoir Tracing

Geothermal reservoirs present harsh environments with high temperatures and pressures. Tracers are crucial for understanding fluid flow paths, heat transfer, and reservoir longevity. Naphthalene sulfonates have been successfully employed as geothermal tracers due to their fluorescence and thermal stability. Theoretically, this compound, possessing a naphthalene group, could also exhibit fluorescent properties, making it detectable at very low concentrations. The addition of the dichlorobenzenesulfonate group would significantly alter its molecular weight and potentially its analytical signature, allowing for multi-tracer studies where different compounds are injected simultaneously to map complex fracture networks.

Utility in Unconventional Petroleum Systems

Unconventional petroleum systems, such as shale oil and gas reservoirs, are characterized by extremely low permeability. Hydraulic fracturing is used to create pathways for hydrocarbon flow. Chemical tracers are injected with the fracturing fluid to evaluate fracture geometry, connectivity between wells, and to quantify the volume of the stimulated reservoir. The effectiveness of a tracer in these systems depends on its interaction with the rock matrix and the hydrocarbon phases. The lipophilic nature of the naphthalene group in this compound, combined with the polar sulfonate group, could impart partitioning behavior that provides insights into fluid interactions within the reservoir. The chlorine substituents may also offer a unique analytical marker, particularly for mass spectrometry-based detection methods.

Thermal Stability and Adsorptivity Profiles in Tracer Applications

For any tracer to be effective, its thermal stability must be sufficient to survive the reservoir conditions without significant degradation, which would complicate the interpretation of return data. The thermal stability of aryl sulfonates can be substantial. The adsorptivity, or the tendency of the tracer to stick to rock surfaces, is another critical parameter. Low adsorptivity is generally desired for conservative tracers that aim to mimic water flow, while controlled adsorptivity can be leveraged to understand rock-fluid interactions. The dichlorophenyl group in this compound would influence its adsorption characteristics, potentially making it more prone to interaction with organic-rich shales compared to simpler naphthalene sulfonates.

Table 1: Hypothetical Tracer Properties of this compound

| Property | Hypothetical Characteristic | Rationale |

|---|---|---|

| Detection Method | Fluorescence Spectroscopy, HPLC, Mass Spectrometry | Naphthalene moiety is fluorescent; unique mass due to chlorine atoms. |

| Thermal Stability | Moderate to High | Aryl sulfonate esters are generally stable chemical structures. |

| Adsorptivity | Potentially higher than non-chlorinated analogs | Presence of lipophilic naphthalene and dichlorophenyl groups. |

Intermediate in Complex Organic Synthesis

Aryl sulfonates are well-established as versatile intermediates in organic synthesis. They are often used as protecting groups for hydroxyl compounds or as leaving groups in nucleophilic substitution and cross-coupling reactions. The sulfonate group is a good leaving group due to the stability of the resulting sulfonate anion.

In the context of this compound, the 2,5-dichlorobenzenesulfonyl group would serve as an effective leaving group, allowing for the substitution of the naphthoxy moiety. This could be valuable in the synthesis of complex molecules where a naphthyl ether is a key structural element. The chlorine atoms on the benzene (B151609) ring could also be exploited for further functionalization through various coupling reactions, potentially leading to the synthesis of multifunctional ligands or complex heterocyclic systems. For example, the synthesis of novel pharmaceutical compounds or organic electronic materials could conceivably utilize this compound as a starting material or key intermediate.

Advanced Materials Science Applications (e.g., polymer chemistry, functional materials)

The development of advanced materials with tailored properties is a rapidly growing field of research. The incorporation of specific chemical functionalities is a key strategy in designing these materials. Aryl sulfonates have found applications in the synthesis of polymers and functional materials.

In polymer chemistry, this compound could potentially be used as a monomer or a precursor to a monomer. The naphthalene unit could be incorporated into polymer backbones to enhance thermal stability and introduce specific optical or electronic properties. For instance, polymers containing naphthalene moieties are known to exhibit fluorescence and have applications in organic light-emitting diodes (OLEDs). The dichlorobenzenesulfonate group could be used as a reactive handle for polymerization or for post-polymerization modification.

In the realm of functional materials, the compound could be a building block for the synthesis of liquid crystals, dyes, or photoactive materials. The rigid naphthalene core is a common feature in many liquid crystalline compounds. The polar sulfonate group and the halogenated benzene ring could influence the self-assembly properties of molecules derived from this compound, leading to the formation of ordered structures with interesting optical or electronic behavior.

Table 2: Potential Applications in Materials Science

| Application Area | Potential Role of this compound | Key Structural Features |

|---|---|---|

| Polymer Chemistry | Monomer or monomer precursor | Naphthalene unit for thermal/optical properties; reactive sulfonate group. |

| Functional Dyes | Synthetic precursor | Chromophoric naphthalene group; potential for tuning properties via substitution. |

| Liquid Crystals | Building block | Rigid naphthyl core to promote mesophase formation. |

Future Research Directions and Challenges

Development of Novel Synthetic Routes

The efficient and sustainable synthesis of 1-naphthyl 2,5-dichlorobenzenesulfonate is a fundamental prerequisite for any future research and application. Current synthetic strategies likely rely on classical esterification reactions between 1-naphthol (B170400) and 2,5-dichlorobenzenesulfonyl chloride. However, future research should focus on developing more advanced and efficient synthetic methodologies.

Key Research Objectives:

Catalytic Approaches: Investigating the use of novel catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, to improve reaction yields, reduce reaction times, and enhance selectivity.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. This approach can offer improved safety, scalability, and process control compared to traditional batch methods.

Green Chemistry Principles: Exploring the use of greener solvents, reducing the number of synthetic steps, and minimizing waste generation to create a more environmentally benign synthetic route.

Potential Synthetic Strategies:

| Strategy | Description | Potential Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction between 1-naphthol and 2,5-dichlorobenzenesulfonyl chloride. | Reduced reaction times, potential for higher yields, and improved energy efficiency. |

| Phase-Transfer Catalysis | Employs a phase-transfer catalyst to facilitate the reaction between reactants in immiscible phases. | Can improve reaction rates and yields, particularly for reactions involving ionic species. |

| Biocatalysis | Explores the use of enzymes, such as sulfotransferases, to catalyze the formation of the sulfonate ester bond. | High selectivity, mild reaction conditions, and environmentally friendly. |

Advanced Computational Design and Prediction

Computational chemistry offers powerful tools to predict the properties and potential applications of this compound before engaging in extensive laboratory work. By employing a range of computational models, researchers can gain insights into its molecular structure, reactivity, and potential biological interactions.

Areas for Computational Investigation:

Density Functional Theory (DFT) Calculations: To determine the optimized molecular geometry, electronic structure, and spectroscopic properties of the compound. This can aid in its characterization and understanding of its reactivity.

Molecular Docking Simulations: To predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes or receptors. This can help in identifying potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop models that correlate the structural features of this compound and related analogs with their predicted biological activities or toxicities.

Exploration of Undiscovered Biological Activities in Non-Human Models

The unique combination of aromatic and sulfonate ester moieties in this compound suggests a potential for a range of biological activities. Preliminary screening in various non-human models is crucial to uncover these potential applications.

Potential Areas of Biological Investigation:

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi to assess its potential as a novel antimicrobial agent. The presence of dichlorinated benzene (B151609) and naphthalene (B1677914) rings could contribute to membrane disruption or enzyme inhibition in microorganisms.

Enzyme Inhibition Studies: Investigating the inhibitory effects on key enzymes implicated in various diseases. For example, its structural similarity to some known protease or kinase inhibitors warrants investigation in these areas.

Herbicidal or Insecticidal Activity: Evaluating its effects on various plant and insect species to explore its potential use in agriculture. Many commercial pesticides contain chlorinated aromatic structures.

Comprehensive Environmental Impact Assessment and Remediation Strategies

A thorough understanding of the environmental fate and potential toxicity of this compound is essential for its responsible development and use. The presence of chlorinated aromatic rings raises concerns about its persistence and potential for bioaccumulation.

Key Research Areas:

Biodegradation Studies: Investigating the susceptibility of the compound to microbial degradation under various environmental conditions (aerobic and anaerobic).

Toxicity Assessment: Conducting ecotoxicological studies on representative aquatic and terrestrial organisms (e.g., algae, daphnids, fish, and earthworms) to determine its potential environmental risk.

Development of Remediation Technologies: Exploring advanced oxidation processes (AOPs), such as photocatalysis or ozonation, for the effective removal of this compound from contaminated water or soil.

Synergistic Applications in Interdisciplinary Fields

The true potential of this compound may lie in its application in combination with other materials or technologies, leading to synergistic effects and novel functionalities.

Potential Interdisciplinary Applications:

Materials Science: Incorporating the compound into polymer matrices to modify their properties, such as thermal stability, flame retardancy, or optical characteristics. The rigid aromatic structures could enhance the mechanical strength of materials.

Nanotechnology: Functionalizing nanoparticles with this compound to create novel sensors or drug delivery systems. The naphthalene moiety could serve as a fluorescent probe for sensing applications.

Organic Electronics: Investigating its potential as a component in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) devices, given the presence of extended aromatic systems.

Q & A

Q. What synthetic protocols are recommended for preparing 1-naphthyl 2,5-dichlorobenzenesulfonate, and how are critical reaction conditions optimized?

Methodological Answer: The synthesis typically involves sulfonation and esterification steps. A representative method involves reacting 2,5-dichlorobenzenesulfonyl chloride with 1-naphthol under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours . Key optimizations include:

- Solvent choice : Benzene-hexane mixtures (1:5) yield crystalline products with minimal impurities.

- Temperature control : Low temperatures prevent side reactions (e.g., sulfone formation).

- Characterization : FT-IR confirms sulfonate ester formation (peak at 1381 cm⁻¹ for S=O stretching), while HRMS (e.g., [M+Na]+ at m/z 351.96) validates molecular weight .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- FT-IR : Identifies sulfonate ester groups (1381 cm⁻¹, asymmetric S=O stretching) and aromatic C=C vibrations (1509–1574 cm⁻¹) .

- HRMS : Confirms molecular ion peaks (e.g., m/z 351.96 [M+Na]+) and isotopic patterns for chlorine atoms.

- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm) and sulfonate-linked carbons (δ 125–135 ppm).

- UV-Vis : Detects π→π* transitions in the naphthyl system (λmax ~280–320 nm) .

Advanced Question

Q. How do steric and electronic effects of the 1-naphthyl substituent influence optoelectronic properties in push-pull chromophores?

Methodological Answer: The bulky 1-naphthyl group induces non-planarity in conjugated systems, reducing π-orbital overlap and altering charge-transfer efficiency. For example, in nonlinear optical (NLO) applications, this substituent lowers hyperpolarizability (β) compared to planar analogs . To mitigate steric hindrance:

- Computational modeling : Use density functional theory (DFT) to predict dihedral angles and electron density distribution.

- Experimental validation : Compare experimental UV-Vis/fluorescence spectra with computational predictions to identify deviations .

Advanced Question

Q. What challenges arise in analyzing metabolic pathways of this compound via MALDI mass spectrometry imaging (MSI)?

Methodological Answer:

- Matrix interference : The compound’s low volatility requires matrices like NEDC (N-(1-naphthyl) ethylenediamine dihydrochloride) for efficient desorption/ionization .

- Sample preparation : Tissue sections must be coated uniformly with matrix using spray-coating (10–20 µm thickness) to avoid analyte delocalization .

- Sensitivity limitations : High-resolution TOF/TOF systems are recommended to resolve isotopic clusters from chlorine atoms .

Advanced Question

Q. How can contradictions between experimental and computational spectral data be resolved?

Methodological Answer:

- Error source identification : Check for solvent effects (e.g., polar solvents redshift UV-Vis peaks) or conformational flexibility in DFT models .

- Hybrid methods : Combine time-dependent DFT (TD-DFT) with molecular dynamics (MD) to simulate solvated environments.

- Benchmarking : Compare results with structurally similar compounds (e.g., 2-naphthyl analogs) to validate trends .

Basic Question

Q. What solubility parameters guide solvent selection for this compound in reaction design?

Methodological Answer: Hansen solubility parameters (HSPs) predict compatibility:

- δD (Dispersion) : ~18 MPa<sup>½</sup> (matches toluene, benzene).

- δP (Polar) : ~6 MPa<sup>½</sup> (avoids polar aprotic solvents like DMSO).

- δH (Hydrogen bonding) : ~4 MPa<sup>½</sup> .

Practical solvents : Dichloromethane, chloroform, or benzene-hexane mixtures .

Advanced Question

Q. What toxicological assessments are prioritized for this compound given structural analogs like naphthalene derivatives?

Methodological Answer:

- In vitro assays : Test hepatic cytochrome P450 metabolism to identify reactive intermediates (e.g., epoxides) using microsomal fractions .

- In vivo studies : Monitor pulmonary and hepatic toxicity in rodent models, as naphthalene derivatives target these organs .

- Structure-activity relationships (SAR) : Compare toxicity with 2-naphthyl analogs to assess substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.